

Factors influencing Infliximab clearance and half-life in patients

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Compound of Interest

Compound Name: *Inflexin*

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Technical Support Center: Infliximab Pharmacokinetics

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with infliximab. The information provided addresses common questions regarding the factors that influence the clearance and half-life of this therapeutic monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the clearance and half-life of infliximab?

The clearance and half-life of infliximab can vary significantly among patients due to several factors. The most influential factors identified in pharmacokinetic studies are:

- Presence of Anti-Drug Antibodies (ADAs): The formation of antibodies to infliximab (ATI) is a major contributor to increased clearance and a shorter half-life.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Body Weight: Higher body weight is associated with increased infliximab clearance.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Serum Albumin Levels: Low serum albumin concentrations are a strong predictor of higher infliximab clearance and a shorter half-life.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Concomitant Immunosuppressants: The use of immunomodulators like methotrexate or azathioprine can decrease the incidence of ADA formation, thereby reducing infliximab clearance.[7][12][13][14][15]
- Disease Activity: Higher levels of inflammation, indicated by markers such as C-reactive protein (CRP), are associated with increased infliximab clearance.[6][7][8][10][16]
- Gender: Some studies have indicated that male patients may have a higher infliximab clearance rate.[7][8]

Q2: How significantly do anti-drug antibodies (ADAs) impact infliximab clearance?

The development of ADAs, also referred to as antibodies to infliximab (ATI), is a critical factor that accelerates the clearance of infliximab from the body.[1][4] This leads to lower serum drug concentrations, a shorter elimination half-life, and can ultimately result in a loss of response to the therapy.[1][4][17]

Quantitative Impact of ADAs on Infliximab Pharmacokinetics

Parameter	Impact of ADAs	Reference
Infliximab Clearance	259% increase in patients with ATIs. Increased from 9.90 ± 1.74 ml/h (without ADAs) to 12.89 ± 2.69 ml/h (with ADAs).	[3][5]
	47.1% higher in patients with positive ADAs.	[8]
	39% increase with positive ADAs.	[7]
Elimination Half-Life	Shorter in subjects with ADAs (282.4 \pm 56.4 h) compared to those without (343.3 \pm 61.9 h).	[1]
	Median effective half-life estimated at 5.6 ± 2.4 days.	[3][5]

Q3: What is the influence of body weight and serum albumin on infliximab pharmacokinetics?

Both body weight and serum albumin levels are significant patient-specific factors that affect infliximab clearance.

- **Body Weight:** Infliximab clearance increases with higher body weight.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[18\]](#) While dosing is often weight-based, the relationship between clearance and weight is not always linear, which can lead to lower trough concentrations in patients with low body weight.[\[3\]](#)[\[5\]](#)
- **Serum Albumin:** Low serum albumin is consistently linked to increased infliximab clearance and a shorter half-life.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) It is hypothesized that this is due to a shared rescue pathway involving the neonatal Fc receptor (FcRn), which protects both albumin and IgG antibodies like infliximab from catabolism.[\[9\]](#)[\[11\]](#)

Quantitative Impact of Body Weight and Albumin on Infliximab Clearance

Factor	Impact on Infliximab Clearance	Reference
Body Weight	Baseline clearance ranged from 0.16 to 0.43 L/day for body weights of 34–139 kg. An increase from 70 to 120 kg can increase clearance by 43.2%.	[6] [7]
Serum Albumin	A decrease from 44 to 32 g/L can increase clearance by 30.1%.	[7]
	Patients in the highest albumin quartile had several-fold greater trough concentrations than those in the lowest quartile.	[9] [11]

Q4: How does concomitant use of immunosuppressants affect infliximab clearance?

The concurrent use of immunomodulators such as methotrexate or azathioprine has been shown to decrease infliximab clearance.[7][15] This effect is primarily indirect; these agents suppress the patient's immune response, which in turn reduces the likelihood of developing anti-drug antibodies (ADAs).[12][13][14] With a lower incidence of ADAs, the ADA-mediated acceleration of infliximab clearance is lessened.

Quantitative Impact of Concomitant Immunosuppressants

Immunosuppressant	Impact on Infliximab Clearance	Reference
Azathioprine/Methotrexate	Decreased infliximab clearance by approximately 15%.	[7]
General Immunomodulators	Decreased infliximab clearance by 14%.	[7]

Troubleshooting and Experimental Protocols

Issue: Inconsistent or lower-than-expected infliximab concentrations in experimental samples.

This is a common issue that can be attributed to several factors related to the patient, the sample, or the assay itself.

Troubleshooting Steps:

- Review Patient Characteristics:
 - Check for ADAs: The presence of anti-infliximab antibodies is a primary reason for low drug levels.[1][4]
 - Assess Serum Albumin: Low albumin levels can lead to faster clearance.[9][11]
 - Consider Body Weight: Higher body weight can increase clearance.[6][8]
- Note Concomitant Medications: The absence of immunosuppressants may increase the risk of ADAs.[7][12]

- Verify Sample Integrity and Timing:
 - Trough Sampling: For therapeutic drug monitoring, ensure that blood samples are collected immediately before the next scheduled infusion (trough level).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Sample Handling: Avoid repeated freeze-thaw cycles of serum/plasma samples.[\[21\]](#) Ensure proper storage conditions are maintained.[\[19\]](#)
- Evaluate the Assay Method:
 - Assay Type: Different assays (e.g., ELISA, RIA, HMA) have varying sensitivities and specificities and may be affected differently by interfering substances.[\[17\]](#)[\[23\]](#)
 - Drug-Tolerant ADA Assay: When measuring ADAs, be aware that the presence of infliximab in the sample can interfere with detection, potentially leading to false negatives. [\[17\]](#)[\[20\]](#)[\[24\]](#) Some assays incorporate an acid-dissociation step to mitigate this.[\[20\]](#)
 - Assay Calibration: Ensure that the assay is properly calibrated and that standards are prepared correctly.

Experimental Protocol: Bridging ELISA for Anti-Infliximab Antibody (ADA) Detection

This protocol provides a general methodology for a bridging Enzyme-Linked Immunosorbent Assay (ELISA) to detect total anti-infliximab antibodies. This type of assay is less susceptible to interference from circulating drug compared to some other formats.

Principle: In a bridging ELISA, a bivalent ADA in the sample acts as a "bridge" between infliximab coated on the ELISA plate and a labeled infliximab conjugate in solution.

Materials:

- High-binding 96-well microtiter plates
- Infliximab (for coating and conjugation)
- Biotinylation reagent (e.g., NHS-biotin)

- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Patient serum or plasma samples
- Positive and negative control samples

Procedure:

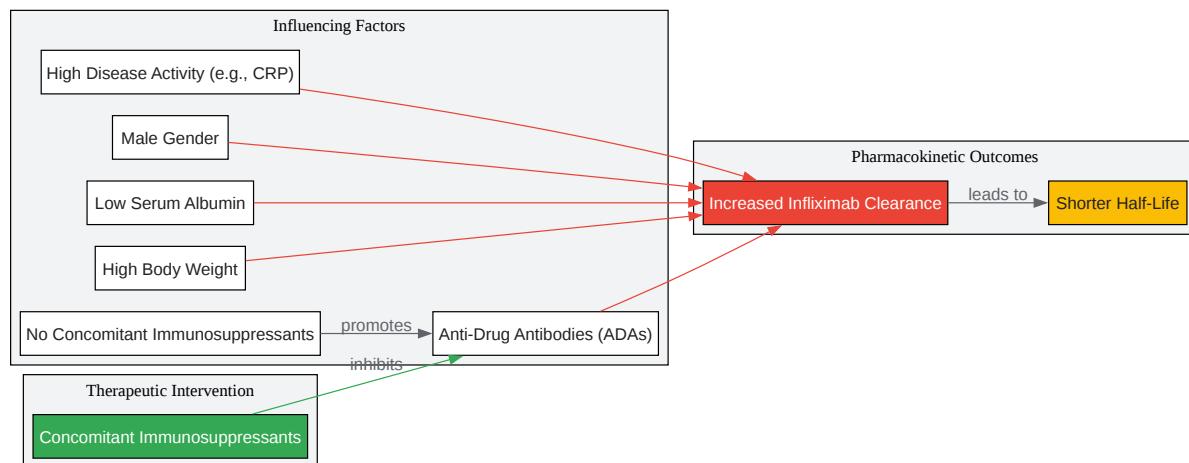
- Plate Coating:
 - Coat the wells of a 96-well plate with infliximab (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
 - Wash the plate 3 times with Wash Buffer.
 - Block the plate with Blocking Buffer for 1-2 hours at room temperature.
 - Wash the plate 3 times with Wash Buffer.
- Sample Incubation:
 - Prepare dilutions of patient samples, positive controls, and negative controls in Assay Diluent. A pre-treatment step with acid to dissociate immune complexes may be included here.
 - Add the diluted samples and controls to the wells.
 - Add biotinylated infliximab to each well.
 - Incubate for 1-2 hours at room temperature.

- Detection:
 - Wash the plate 5 times with Wash Buffer.
 - Add Streptavidin-HRP conjugate diluted in Assay Diluent to each well.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the plate 5 times with Wash Buffer.
- Signal Development and Reading:
 - Add TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
 - Stop the reaction by adding Stop Solution.
 - Read the absorbance at 450 nm using a microplate reader.

Data Interpretation:

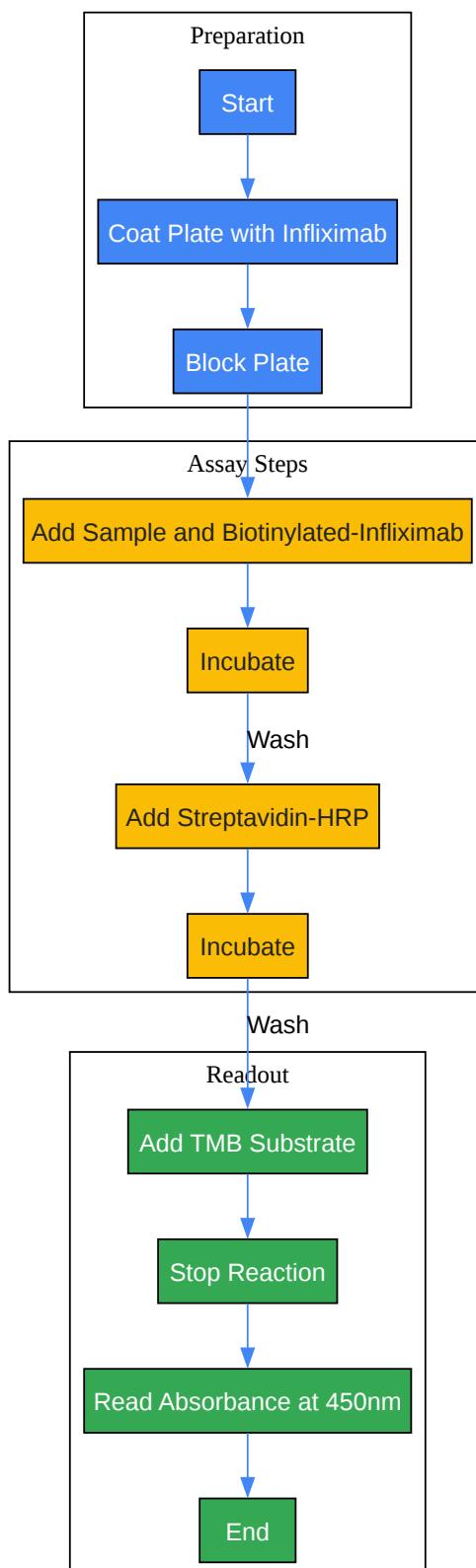
- A cut-off value is typically established based on the signal from a panel of negative samples.
- Samples with a signal above the cut-off are considered positive for anti-infliximab antibodies. A confirmatory assay, often involving competitive inhibition with excess infliximab, should be performed to ensure specificity.

Visualizations

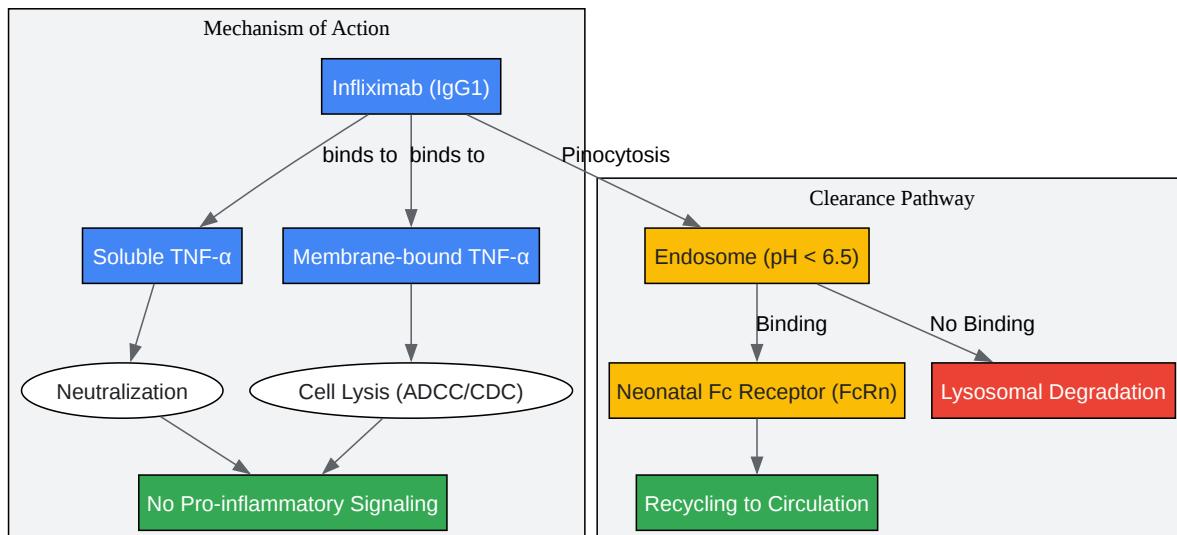


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Caption: Factors influencing infliximab clearance and half-life.

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Caption: Experimental workflow for a bridging ELISA for ADA detection.



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Caption: Infliximab's mechanism of action and clearance pathway.

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